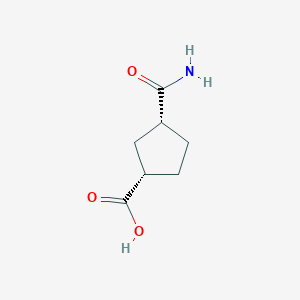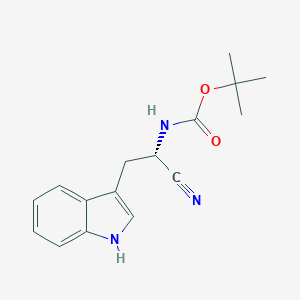
Boc-(S)-2-amino-3-(3-indolyl)-propionitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-(S)-2-amino-3-(3-indolyl)-propionitrile” is a product used for proteomics research . Its molecular formula is C16H19N3O2, and it has a molecular weight of 285.34 .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (1S)-1-cyano-2-(1H-indol-3-yl)ethylcarbamate . The InChI code is 1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1 .Physical And Chemical Properties Analysis
“Boc-(S)-2-amino-3-(3-indolyl)-propionitrile” is a white powder . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Enantiopure Amino Acids : Boc-(S)-2-amino-3-(3-indolyl)-propionitrile has been utilized in the synthesis of enantiopure amino acids, such as N-(BOC)amino-7-[3-azidopropyl]indolizidin-2-one acid, which is achieved by a series of chemical reactions including displacement, hydrolysis, allylation, and oxidation (Feng & Lubell, 2001).
Development of Novel Compounds : It is used in the synthesis of novel compounds containing 1,3,4-oxadiazole and 1,2,4-triazole moiety, which have been screened for antimicrobial and anti-inflammatory activities (Gadegoni & Manda, 2013).
Peptide Analog Synthesis : This compound plays a role in the synthesis of peptide analogues, especially in generating activated derivatives of amino acids for potential inhibitors in HIV-1 proteinase (Wakselman, Mazaleyrat & Šavrda, 1994).
Pharmaceutical and Medicinal Chemistry
Development of Constrained Amino Acids : Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is involved in the creation of constrained amino acids and benzannulated analogs of indole as potential fluorescence probes of peptide structure (Morales, 1995).
Glycoprotein Synthesis : It has been used in the chemical synthesis of complex glycoproteins, like monocyte chemotactic protein-3, which involves unprotected peptides and glycopeptide, showcasing a method for generating sialylglycopeptide-alphathioesters (Yamamoto et al., 2008).
Catalysis and Organic Synthesis
Catalytic Synthesis : The compound is used in catalytic synthesis of 3-amino-3-aryl-2-oxindoles, demonstrating a wide scope with high functional-group compatibility and good yields (Marques & Burke, 2016).
N-tert-Butoxycarbonylation : In the context of N-tert-butoxycarbonylation of amines, Boc-(S)-2-amino-3-(3-indolyl)-propionitrile plays a significant role, particularly in facilitating the efficient and environmentally benign catalytic processes (Heydari et al., 2007).
Selective Deprotection : It is also involved in the selective deprotection of N-Boc, showcasing a new method using silica gel in refluxing toluene (Min, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHHXZGOLWLBJG-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373200 |
Source


|
| Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-2-amino-3-(3-indolyl)-propionitrile | |
CAS RN |
138165-79-4 |
Source


|
| Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
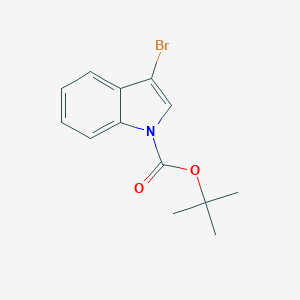

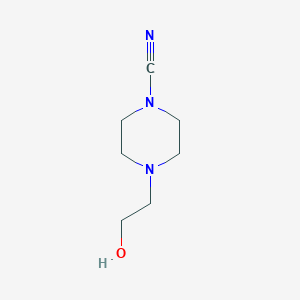

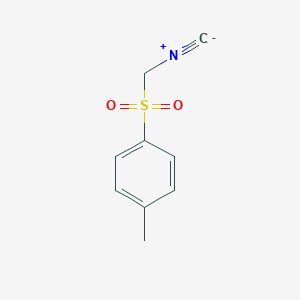
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
